Oxethazaine hydrochloride

Description

Physical and Chemical Properties

The physicochemical characteristics of this compound reveal several notable properties that distinguish it from other local anesthetic compounds. The parent compound oxethazaine exhibits a density of 1.1±0.1 grams per cubic centimeter and demonstrates a high boiling point of 630.4±55.0 degrees Celsius at 760 millimeters of mercury. The melting point ranges from 104 to 105 degrees Celsius, indicating solid-state stability under standard conditions.

Table 1: Physicochemical Properties of Oxethazaine and this compound

| Property | Oxethazaine | This compound |

|---|---|---|

| Molecular Formula | C28H41N3O3 | C28H42ClN3O3 |

| Molecular Weight (g/mol) | 467.643 | 504.1 |

| CAS Number | 126-27-2 | 13930-31-9 |

| Density (g/cm³) | 1.1±0.1 | Not specified |

| Melting Point (°C) | 104-105 | Not specified |

| Boiling Point (°C) | 630.4±55.0 | Not specified |

| Flash Point (°C) | 335.1±31.5 | Not specified |

| Water Solubility | <0.1 g/100 mL | Enhanced |

The compound demonstrates limited water solubility in its base form, with less than 0.1 grams dissolving per 100 milliliters at 23 degrees Celsius. However, the hydrochloride salt formation significantly improves aqueous solubility, making it more suitable for pharmaceutical formulations. The flash point of 335.1±31.5 degrees Celsius indicates relatively high thermal stability.

Structural Analysis and Stereochemistry

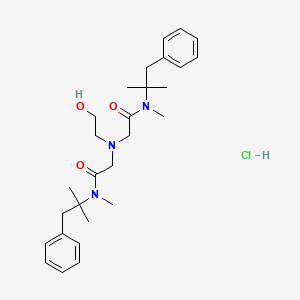

The molecular structure of this compound exhibits achiral characteristics with no defined stereocenters, resulting in no optical activity. The compound contains zero stereogenic centers and zero E/Z centers, classifying it as stereochemically unambiguous. The structural formula can be represented through the SMILES notation as Cl.CN(C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2.

The unique chemical architecture of this compound incorporates two phenyl rings connected through tertiary carbon centers, contributing to its distinctive pharmacological profile. This structural arrangement enables the compound to maintain its anesthetic properties even under extremely acidic conditions, with functionality preserved at pH levels as low as 1. This acid resistance represents a significant departure from conventional local anesthetics, which typically lose efficacy in highly acidic environments.

Properties

CAS No. |

13930-31-9 |

|---|---|

Molecular Formula |

C28H42ClN3O3 |

Molecular Weight |

504.1 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C28H41N3O3.ClH/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24;/h7-16,32H,17-22H2,1-6H3;1H |

InChI Key |

AFFQPCNKJKMLTE-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2.Cl |

Other CAS No. |

13930-31-9 |

Related CAS |

126-27-2 (Parent) |

Synonyms |

2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide Mucaine Muthesa Oxaine oxetacain oxethazaine oxethazaine hydrochloride oxethazaine monohydrochloride oxethazine Robercain R Tepilta |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Chemical Structure and Mechanism of Action

Oxethazaine is a glycine amide derivative with the molecular formula N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine. It exhibits a reversible loss of sensation by inhibiting sensory nerve impulses at the site of application. Unlike many local anesthetics, oxethazaine remains non-ionized in acidic environments, allowing for effective penetration through cell membranes and prolonged anesthetic action. Its mechanism involves:

- Inhibition of Gastric Acid Secretion : Oxethazaine suppresses gastrin secretion, leading to reduced gastric acid production.

- Local Anesthetic Effect : It provides topical anesthesia by decreasing sodium ion permeability across cell membranes, thus inhibiting nerve impulse conduction .

Gastrointestinal Disorders

Oxethazaine is primarily indicated for the symptomatic relief of conditions such as:

- Gastritis

- Peptic Ulcer Disease

- Heartburn

- Esophagitis

- Hiatus Hernia

The combination of oxethazaine with antacids like aluminum hydroxide and magnesium hydroxide enhances its efficacy by neutralizing gastric acid while providing analgesic effects .

Pain Management

The anesthetic properties of oxethazaine make it suitable for managing pain associated with:

- Gastroesophageal Reflux Disease (GERD)

- Hemorrhoidal Pain

- Anorectal Disorders

Clinical studies have shown that oxethazaine-containing formulations provide superior pain relief compared to conventional antacids alone .

In Vivo Studies

A study demonstrated that oxethazaine significantly inhibits the metabolism of midazolam in rats, suggesting potential interactions with other drugs during therapeutic use . Additionally, its effectiveness in treating gastric disorders has been confirmed through various clinical trials:

- Double-Blind Clinical Study on GERD : Patients receiving oxethazaine combined with antacids reported complete relief from heartburn symptoms compared to those on antacids alone .

- Functional Dyspepsia Treatment : A placebo-controlled trial showed that oxethazaine provided better symptom relief than placebo treatments in patients with functional dyspepsia .

Mechanism Exploration

Research indicates that oxethazaine not only alleviates pain but also exhibits antispasmodic effects on smooth muscle tissues. This dual action contributes to its effectiveness in treating gastrointestinal discomfort .

Chemical Reactions Analysis

Hepatic Metabolic Pathways

Oxethazaine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

Table 1: Primary Metabolic Reactions of Oxethazaine

| Substrate | Reaction Type | Metabolite(s) Formed | Enzyme Involved | Effect on Bioactivity |

|---|---|---|---|---|

| Oxethazaine | Hydroxylation | β-hydroxy-mephentermine | CYP2C9, CYP3A4 | Reduced potency |

| Oxethazaine | Hydroxylation | β-hydroxy-phentermine | CYP2D6 | Reduced potency |

| β-hydroxy derivatives | Glucuronidation | Glucuronide conjugates | UGT1A1 | Enhanced excretion |

-

Key Findings :

-

Over 99% of orally administered oxethazaine is metabolized in the liver .

-

The hydroxylated metabolites (β-hydroxy-mephentermine and β-hydroxy-phentermine) exhibit negligible pharmacological activity compared to the parent compound .

-

Glucuronidation further facilitates renal excretion, with <0.1% of the original dose recoverable in urine .

-

Reductive Metabolism in Hepatic Systems

Studies using perfused rat livers demonstrated oxethazaine’s influence on reductive metabolic pathways:

Table 2: Effects on Reductive Metabolism of Xenobiotics

-

Mechanistic Insights :

Interaction with Mitochondrial Respiration

Oxethazaine exhibits dose-dependent effects on mitochondrial electron transport chains:

Table 3: Mitochondrial Respiration Inhibition

| Respiratory Substrate | Complex Targeted | IC₅₀ (μM) | Effect on O₂ Uptake |

|---|---|---|---|

| NADH | Complex I | 28.4 | ↓ 92% inhibition |

| Succinate | Complex II | >100 | ↑ 15% stimulation |

| Ascorbate/TMPD | Complex IV | 45.2 | ↓ 74% inhibition |

-

Notes :

pH-Dependent Solubility and Reactivity

Oxethazaine’s chemical stability and membrane permeability are pH-sensitive:

textUnionized form (pH < 3): Lipid-soluble, rapidly crosses cell membranes. Ionized form (pH > 5): Water-soluble, limited membrane penetration[3][8].

-

Implications :

Inhibition of Gastric Acid Secretion

Oxethazaine suppresses gastrin-induced acid secretion through noncompetitive inhibition:

Comparison with Similar Compounds

Key Findings :

- Unique Mechanism : Unlike most local anesthetics (e.g., Procaine, Levobupivacaine) that act via sodium channel blockade, Oxethazaine uniquely inhibits gastrin secretion, making it suitable for gastrointestinal applications .

- Solubility Profile: Oxethazaine’s insolubility in water contrasts with water-soluble agents like Procaine Hydrochloride, limiting its use to non-systemic applications .

Comparison as an Antibiotic Adjuvant

coli SHP45), reducing bacterial load by >2 log₁₀ CFU in combination therapy .

Table 2: Synergistic Efficacy of Oxethazaine with Colistin

Key Finding : Oxethazaine’s adjuvant role is distinct from traditional antibiotics or standalone anesthetics, positioning it as a potentiator for colistin in resistant infections .

Antiparasitic Activity Comparison

In Schistosoma mansoni-infected mice, Oxethazaine achieved a 35.5% worm burden reduction (WBR), outperforming Flunarizine HCl (26.7%) but underperforming Clofazimine (82.7%) .

Ion Channel Modulation Profile

Oxethazaine scored 92.9% in a high-throughput screen for Kv7.1 and Nav1.8 inhibition, comparable to Nimodipine (96.1%) and higher than Amodiaquin (89.6%) . This suggests broader ion channel interactions beyond sodium channels, a trait uncommon in classical anesthetics like Benzocaine .

Q & A

Q. Table 1: Key Analytical Parameters for this compound

Basic: What are the established pharmacological mechanisms of this compound, and how can these guide experimental design?

Oxethazaine acts as a potent local anesthetic with dual mechanisms:

- Sodium Channel Inhibition : Reversibly blocks neuronal sodium channels, reducing pain signaling in gastric mucosa .

- Gastric Secretion Suppression : Inhibits gastrin release, making it suitable for studies on acid-related disorders (e.g., peptic ulcers) .

Methodological Consideration : In vitro models (e.g., isolated guinea pig ileum) can assess smooth muscle relaxation, while in vivo models (e.g., rodent gastric injury) should control for variables like dosage (typically 5–25 mg/kg) and administration route (oral/ethanol-based solutions) .

Advanced: What experimental design challenges arise when evaluating Oxethazaine’s efficacy in vivo, and how can they be mitigated?

Key challenges include:

- Bioavailability Variability : Ethanol solubility (from ) may affect absorption. Use standardized vehicles (e.g., 10% ethanol in saline) to ensure consistent delivery .

- Confounding Analgesic Effects : Differentiate between local anesthetic action and systemic effects by including control groups (e.g., lidocaine comparators) .

- Species-Specific Responses : Optimize dosage using pilot studies in rodents or primates, referencing pharmacokinetic data from prior studies .

Advanced: How should researchers resolve contradictions in pharmacological data, such as varying efficacy reports across studies?

Discrepancies may stem from:

- Formulation Differences : Ethanol-based vs. aqueous formulations alter bioavailability. Validate dissolution profiles using USP apparatus .

- Analytical Sensitivity : Cross-validate results using orthogonal methods (e.g., IR for identity vs. UHPLC for purity) .

- Dosage Regimens : Conduct dose-response studies (e.g., 1–50 mg/kg) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify optimal ranges .

Basic: What solubility and formulation considerations are critical for this compound in preclinical studies?

- Primary Solvent : Ethanol is preferred for solubility (≥10 mg/mL), but aqueous buffers (pH 4.5–6.0) may be used for gastric studies .

- Stability : Store lyophilized powder at –20°C; avoid prolonged exposure to light or humidity .

Advanced: What advanced chromatographic techniques are recommended for detecting Oxethazaine in complex biological matrices?

Ultra-High-Performance Liquid Chromatography (UHPLC) is optimal:

- Column : Acquity BEH C18 (1.7 µm, 100 × 2.1 mm) .

- Mobile Phase : Phosphate buffer (pH 3.8) and acetonitrile gradient (5–65% B over 10 minutes) .

- Detection : DAD at 210–400 nm, with a 0.35 mL/min flow rate .

Application : This method successfully identified Oxethazaine in adulterated slimming products, achieving LOD <0.1 µg/mL .

Advanced: How can researchers ensure reproducibility in this compound synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.